5-{[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]methyl}-3-(3-fluorophenyl)-1,2,4-oxadiazole
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Overview
Description
The compound 5-{[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]methyl}-3-(3-fluorophenyl)-1,2,4-oxadiazole is a heterocyclic organic molecule It contains a thiazole ring, an oxadiazole ring, and substituted phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]methyl}-3-(3-fluorophenyl)-1,2,4-oxadiazole typically involves multi-step reactions. One common method includes the formation of the thiazole ring through the reaction of 3,4-dimethylbenzaldehyde with thiosemicarbazide under acidic conditions. The resulting thiazole intermediate is then reacted with 3-fluorobenzoyl chloride to form the oxadiazole ring. The final product is obtained after purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring, converting it to corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halides, nitro groups, or sulfonic acids.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound is investigated for its potential as a bioactive molecule. Studies have shown that it exhibits antimicrobial, antifungal, and anticancer properties, making it a promising candidate for drug development.
Medicine
In medicine, the compound is explored for its therapeutic potential. Its ability to interact with specific biological targets, such as enzymes and receptors, makes it a valuable lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, the compound is used in the development of advanced materials. Its unique electronic and structural properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 5-{[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]methyl}-3-(3-fluorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity or modulating their function. The compound’s structure allows it to fit into the active sites of these targets, leading to the desired biological effects. Pathways involved may include inhibition of cell proliferation, induction of apoptosis, or disruption of microbial cell walls.
Comparison with Similar Compounds
Similar Compounds
- 5-{[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]methyl}-3-(4-fluorophenyl)-1,2,4-oxadiazole
- 5-{[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]methyl}-3-(3-chlorophenyl)-1,2,4-oxadiazole
- 5-{[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]methyl}-3-(3-bromophenyl)-1,2,4-oxadiazole
Uniqueness
The uniqueness of 5-{[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]methyl}-3-(3-fluorophenyl)-1,2,4-oxadiazole lies in its specific substitution pattern and the combination of functional groups The presence of both thiazole and oxadiazole rings, along with the fluorophenyl group, imparts distinct electronic and steric properties
Properties
Molecular Formula |
C20H16FN3OS |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
5-[[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]methyl]-3-(3-fluorophenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C20H16FN3OS/c1-12-6-7-14(8-13(12)2)17-11-26-19(22-17)10-18-23-20(24-25-18)15-4-3-5-16(21)9-15/h3-9,11H,10H2,1-2H3 |
InChI Key |
LHDWODZDIUQTSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)CC3=NC(=NO3)C4=CC(=CC=C4)F)C |
Origin of Product |
United States |
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